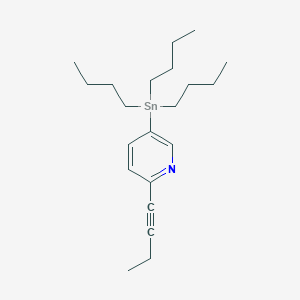
Tributyl-(6-but-1-ynylpyridin-3-yl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl-(6-but-1-ynylpyridin-3-yl)stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a 6-but-1-ynylpyridin-3-yl group. Organotin compounds are known for their versatility in organic synthesis, particularly in radical reactions and as intermediates in the formation of various organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributyl-(6-but-1-ynylpyridin-3-yl)stannane can be synthesized through the reaction of 6-but-1-ynylpyridine with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically takes place in an inert atmosphere, such as argon or nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production of organotin compounds often involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl-(6-but-1-ynylpyridin-3-yl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: It can participate in reduction reactions, often acting as a reducing agent in radical reactions.
Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .
Applications De Recherche Scientifique
Tributyl-(6-but-1-ynylpyridin-3-yl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and as an intermediate in the formation of complex organic molecules.
Biology: Investigated for its potential use in biological assays and as a tool for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of tributyl-(6-but-1-ynylpyridin-3-yl)stannane involves the formation of tin-centered radicals, which can participate in various radical reactions. These radicals can abstract hydrogen atoms from other molecules, leading to the formation of new carbon-tin bonds. The compound’s reactivity is influenced by the electronic properties of the pyridinyl and but-1-ynyl groups, which can stabilize the tin-centered radicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin hydride: Known for its use in radical reductions and dehalogenation reactions.
Tributyl(vinyl)tin: Used in palladium-catalyzed cross-coupling reactions.
Tributyl(chloromethyl)stannane: Employed in the synthesis of various organic compounds.
Uniqueness
Tributyl-(6-but-1-ynylpyridin-3-yl)stannane is unique due to the presence of the 6-but-1-ynylpyridin-3-yl group, which imparts specific electronic and steric properties that influence its reactivity and applications. This makes it a valuable reagent in organic synthesis and a subject of interest in various fields of scientific research .
Propriétés
Formule moléculaire |
C21H35NSn |
|---|---|
Poids moléculaire |
420.2 g/mol |
Nom IUPAC |
tributyl-(6-but-1-ynylpyridin-3-yl)stannane |
InChI |
InChI=1S/C9H8N.3C4H9.Sn/c1-2-3-6-9-7-4-5-8-10-9;3*1-3-4-2;/h4,7-8H,2H2,1H3;3*1,3-4H2,2H3; |
Clé InChI |
KLUHUDCUGJYIMI-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)C#CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















